![molecular formula C8H13N3O2 B13635697 Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate](/img/structure/B13635697.png)
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate, often involves the use of catalysts and specific reaction conditions. One common method is the Mannich base technique, which uses a Cu (II) catalyst. This method has been found to be effective in producing imidazole derivatives with high yields .
Industrial Production Methods
Industrial production of imidazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: A bactericidal agent.
Uniqueness
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with an amino and methyl group makes it versatile for various applications, distinguishing it from other imidazole derivatives .
Biological Activity
Methyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate (commonly referred to as Methyl Imidazole Propanoate) is a compound notable for its structural features, particularly the imidazole ring, which significantly influences its biological activity. This article delves into the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C8H13N3O2
- Molecular Weight : 183.21 g/mol
- Density : Approximately 1.20 g/cm³
- Boiling Point : Estimated at 341.8 °C
The presence of the imidazole moiety allows Methyl Imidazole Propanoate to mimic histidine residues in proteins, facilitating interactions with various biological targets such as enzymes and receptors .
The biological activity of Methyl Imidazole Propanoate is primarily attributed to its ability to engage in hydrogen bonding due to the nitrogen atoms in the imidazole ring. This structural similarity to histidine enables it to participate in enzyme catalysis and receptor binding, thereby influencing numerous biochemical pathways.
Biological Applications
- Enzyme Inhibition : Research indicates that compounds with imidazole structures can act as inhibitors for various enzymes, including those involved in metabolic pathways.
- Receptor Modulation : The compound's interaction with specific receptors suggests potential roles in modulating physiological responses, particularly in neuropharmacology and cardiology.
Case Studies
- Cardiovascular Applications : A study highlighted the potential of imidazole derivatives in treating cardiovascular diseases by modulating sodium-calcium exchange mechanisms . While Methyl Imidazole Propanoate itself was not directly tested, its structural relatives have shown promising results.
- Anti-inflammatory Effects : Related compounds have demonstrated significant anti-inflammatory properties through modulation of inflammatory cytokines such as TNF-α and IL-6 in cellular models . This suggests that Methyl Imidazole Propanoate may possess similar effects worth exploring.
Binding Affinity Studies
Interaction studies have employed various techniques such as:
- Surface Plasmon Resonance (SPR) : Used to measure binding affinities between Methyl Imidazole Propanoate and target proteins.
- Isothermal Titration Calorimetry (ITC) : Employed to quantify thermodynamic parameters of binding interactions.
These studies are crucial for understanding the compound's therapeutic potential and optimizing its efficacy in drug design.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 3-(1H-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate | Contains isopropylamino group | Used as a building block in complex synthesis |
Methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate | Additional methyl groups on the imidazole ring | Potential for increased lipophilicity |
Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate | Indole ring offers unique electronic properties | Explored for different biological activities |
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-amino-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C8H13N3O2/c1-8(9,7(12)13-2)5-11-4-3-10-6-11/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
ZQTJASZUDRLBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)(C(=O)OC)N |
Origin of Product |
United States |
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